molecular formula C8H9F3N2O2S B13714592 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine

2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine

Cat. No.: B13714592
M. Wt: 254.23 g/mol
InChI Key: RTBJQSKOIAAGLP-UHFFFAOYSA-N
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Description

2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine is a substituted pyridine derivative characterized by three distinct functional groups: an amino (-NH₂) group at position 2, an ethylsulfonyl (-SO₂C₂H₅) group at position 3, and a trifluoromethyl (-CF₃) group at position 3. This compound’s structural complexity grants it unique physicochemical properties, including enhanced solubility in polar solvents due to the sulfonyl group and metabolic stability imparted by the trifluoromethyl group.

Properties

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.23 g/mol

IUPAC Name

3-ethylsulfonyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C8H9F3N2O2S/c1-2-16(14,15)6-3-5(8(9,10)11)4-13-7(6)12/h3-4H,2H2,1H3,(H2,12,13)

InChI Key

RTBJQSKOIAAGLP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-amino-3-(ethylsulfonyl)-5-(trifluoromethyl)pyridine, highlighting differences in substituents and properties:

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-Amino-3-chloro-5-(trifluoromethyl)pyridine -Cl at position 3 C₆H₄ClF₃N₂ Intermediate for agrochemicals (e.g., fungicides) [7], [12]
2-Amino-3-(trifluoromethyl)pyridine -CF₃ at position 3 C₆H₅F₃N₂ Precursor for boron-containing pharmaceuticals [9], [10]
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine -C≡C-Si(CH₃)₃ at position 3 C₁₁H₁₃F₃N₂Si Building block for cross-coupling reactions [5], [8]
3-Chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)pyridine -Cl and aryloxy groups C₁₂H₈Cl₂F₃N₃O Herbicide intermediate (structural analog of acifluorfen) [6], [12]

Key Comparative Insights:

Trifluoromethyl groups across all analogs contribute to metabolic stability and lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Synthetic Accessibility: Chlorinated analogs (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) are synthesized via nucleophilic aromatic substitution (SNAr), while sulfonylated derivatives may require oxidation of thioethers or direct sulfonation . Ethynyl-trimethylsilyl derivatives (e.g., 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine) are synthesized via Sonogashira coupling, a method adaptable to the target compound with appropriate precursors .

Pharmacological and Agrochemical Relevance: Chlorinated pyridines (e.g., 3-chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)pyridine) are linked to herbicide development (e.g., acifluorfen derivatives) .

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